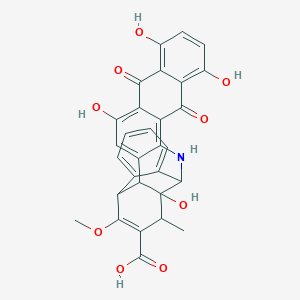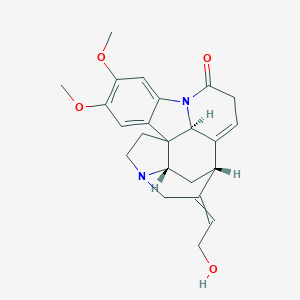
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as TFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMB is a derivative of benzamide and has a complex structure that makes it an ideal candidate for research in different areas of science.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide involves its ability to bind to specific enzymes and inhibit their activity. In the case of carbonic anhydrase, 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate ion. This inhibition can have therapeutic implications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide are dependent on the specific enzyme that it inhibits. In the case of carbonic anhydrase, inhibition of the enzyme can lead to a decrease in intraocular pressure and a reduction in the frequency of epileptic seizures. Inhibition of cholinesterase, on the other hand, can lead to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide has several advantages as a research tool, including its high purity, stability, and specificity for certain enzymes. However, its complex structure and the specialized equipment required for its synthesis and purification can be a limitation for some research groups.
Direcciones Futuras
There are several future directions for research involving 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide. One potential area of study is the development of new inhibitors based on the structure of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide. Another direction is the investigation of the potential environmental impact of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide and its derivatives. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide could be studied for its potential applications in the field of materials science, including the development of new polymers and coatings.
Métodos De Síntesis
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide involves several steps that require specialized equipment and expertise. The most common method involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride with 3-methoxyaniline in the presence of a base. The resulting product is then purified using various techniques, including column chromatography, to obtain pure 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide has been investigated for its potential as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase. These enzymes play important roles in various physiological processes and are involved in the pathogenesis of several diseases.
Propiedades
Nombre del producto |
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C15H11F4NO3 |
Peso molecular |
329.25 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H11F4NO3/c1-22-8-5-3-4-7(6-8)20-15(21)9-10(16)12(18)14(23-2)13(19)11(9)17/h3-6H,1-2H3,(H,20,21) |
Clave InChI |
IRCOSSFAQARMQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)